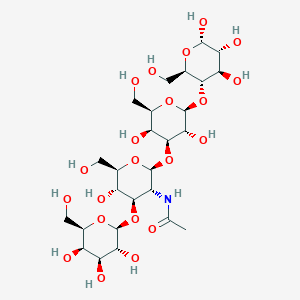

Gal(b1-3)GlcNAc(b1-3)Gal(b1-4)a-Glc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lacto-N-tetraose is a complex sugar found in human milk. It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose. It is biologically relevant in the early development of the infant gut flora . Lacto-N-tetraose is a tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by 1-3 β-linkages in a linear chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lacto-N-tetraose can be synthesized through enzymatic methods. One approach involves the use of β-1,3-N-acetylglucosaminyltransferase and β-1,4-galactosyltransferase enzymes to catalyze the transfer of N-acetylglucosamine and galactose to lactose . Another method involves the use of glycosynthase variants of β-N-hexosaminidase from Bifidobacterium bifidum, which can achieve yields of 20-60% of the donor substrate .

Industrial Production Methods

Industrial production of lacto-N-tetraose often involves fermentation processes using genetically modified strains of Escherichia coli or Bacillus subtilis. These strains are engineered to overexpress the necessary enzymes for the biosynthesis of lacto-N-tetraose from simple sugars like glucose and lactose .

Chemical Reactions Analysis

Lacto-N-tetraose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lacto-N-tetraose acid.

Reduction: Reduction reactions can convert lacto-N-tetraose to its corresponding alcohol.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Lacto-N-tetraose has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and properties of oligosaccharides.

Biology: It plays a crucial role in the development of the infant gut microbiome and has prebiotic effects.

Industry: It is used in the production of functional foods and nutraceuticals, particularly in infant formula.

Mechanism of Action

Lacto-N-tetraose exerts its effects primarily through its interaction with the gut microbiome. It serves as a prebiotic, promoting the growth of beneficial bacteria in the gut. The molecular targets and pathways involved include the modulation of gut flora composition and the enhancement of immune responses .

Comparison with Similar Compounds

Lacto-N-tetraose is similar to other human milk oligosaccharides such as lacto-N-neotetraose and lacto-N-triose II. it is unique in its specific structure and the particular benefits it provides to the infant gut microbiome . Similar compounds include:

Lacto-N-neotetraose: Another HMO with similar prebiotic and immune-modulatory effects.

Lacto-N-triose II: A precursor for the synthesis of various HMOs.

Lacto-N-tetraose stands out due to its specific β-1,3 linkages and its role in early infant development.

Properties

Molecular Formula |

C26H45NO21 |

|---|---|

Molecular Weight |

707.6 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+/m1/s1 |

InChI Key |

AXQLFFDZXPOFPO-YOZLSADCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)

![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)

![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)

![Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B11826184.png)

![(1R,7R)-9-(4-methylphenyl)sulfonylspiro[3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4,1'-cyclohexane]](/img/structure/B11826191.png)